Ethyl 3-bromo-4-chloro-2-methylbenzoate
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Overview
Description
Ethyl 3-bromo-4-chloro-2-methylbenzoate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methyl groups, and the carboxylic acid group is esterified with ethanol. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-4-chloro-2-methylbenzoate can be synthesized through a multi-step process involving the bromination and chlorination of methylbenzoate derivatives. One common method involves the following steps:
Bromination: Methylbenzoate is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom.
Esterification: The resulting bromochloromethylbenzoic acid is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-chloro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Formation of various substituted benzoates.
Reduction: Formation of ethyl 3-bromo-4-chloro-2-methylbenzyl alcohol.
Oxidation: Formation of ethyl 3-bromo-4-chloro-2-methylbenzoic acid.
Scientific Research Applications
Ethyl 3-bromo-4-chloro-2-methylbenzoate is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4-chloro-2-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-bromo-3-chloro-2-methylbenzoate
- Ethyl 4-bromo-2-chloro-3-methylbenzoate
- Ethyl 3-bromo-2-chloro-4-methylbenzoate
Uniqueness
Ethyl 3-bromo-4-chloro-2-methylbenzoate is unique due to the specific positions of the bromine, chlorine, and methyl groups on the benzene ring. This unique arrangement affects its chemical reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve .
Properties
CAS No. |
157652-33-0 |
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Molecular Formula |
C10H10BrClO2 |
Molecular Weight |
277.54 g/mol |
IUPAC Name |
ethyl 3-bromo-4-chloro-2-methylbenzoate |
InChI |
InChI=1S/C10H10BrClO2/c1-3-14-10(13)7-4-5-8(12)9(11)6(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
WKOFEYJLYIZHEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)Br)C |
Origin of Product |
United States |
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